Home > Products > Building Blocks P6020 > 7-Bromo-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid
7-Bromo-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid - 1260640-00-3

7-Bromo-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid

Catalog Number: EVT-1812489
CAS Number: 1260640-00-3
Molecular Formula: C10H10BrNO2
Molecular Weight: 256.1 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid

  • Compound Description: (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid is a chiral compound synthesized using a combination of Petasis reaction and Pomeranz–Fritsch–Bobbitt cyclization. [] This compound serves as a key intermediate in the synthesis of various biologically active tetrahydroisoquinoline derivatives.

(+)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid

  • Compound Description: This compound is the enantiomer of the previously mentioned (–)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid. Its synthesis also utilizes the Petasis reaction and Pomeranz–Fritsch–Bobbitt cyclization but with chiral aminoacetaldehyde acetals to control stereochemistry. []

1,2,3,4-Tetrahydroisoquinoline-1-carboxylic Acid Derivatives

  • Compound Description: This is a broad category of compounds encompassing various substitutions at the 1-carboxylic acid position of the tetrahydroisoquinoline core. These derivatives are typically synthesized via isocyanide-based, three-component reactions. [] The specific substitutions on the nitrogen at the 2-position and variations on the carboxyl group lead to diverse biological activities.

2-Benzyloxycarbonyl-1,2,3,4-tetrahydroisoquinoline-1-carboxamides

  • Compound Description: This specific subclass of 1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid derivatives features a benzyloxycarbonyl protecting group on the nitrogen at the 2-position and a carboxamide group at the 1-position. They are commonly synthesized via three-component reactions involving 3,4-dihydroisoquinolines, isocyanides, and benzyl chloroformate. []

3,4-Methano-1,2,3,4-tetrahydroisoquinoline-3-carboxylic Acid and Derivatives

  • Compound Description: These compounds introduce a cyclopropane ring fused to the 3- and 4-positions of the tetrahydroisoquinoline core, creating a doubly constrained amino acid structure. [] The synthesis involves cyclocondensation and cyclopropanation reactions. The constrained structure can significantly impact conformational flexibility and biological interactions.
Overview

7-Bromo-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid is a significant compound in pharmaceutical research, particularly as an intermediate in the synthesis of various bioactive molecules. Its molecular formula is C10H10BrNO2\text{C}_{10}\text{H}_{10}\text{Br}\text{N}\text{O}_2 with a molecular weight of approximately 256.1 g/mol. This compound is known for its role in medicinal chemistry and is typically used in research settings due to its specific chemical properties and structural characteristics .

Classification:
7-Bromo-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid belongs to the class of isoquinoline derivatives. Isoquinolines are bicyclic compounds that are derived from quinoline and are recognized for their diverse biological activities, including antitumor and antimicrobial properties.

Synthesis Analysis

The synthesis of 7-Bromo-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid can be achieved through several methods:

  1. Bromination of Isoquinoline: The introduction of a bromine atom at the 7-position of isoquinoline can be performed using brominating agents such as bromine or N-bromosuccinimide in the presence of a solvent like acetic acid.
  2. Cyclization Reactions: The compound can also be synthesized through cyclization reactions involving appropriate precursors that contain both the isoquinoline structure and carboxylic acid functionality.
  3. Reduction Processes: Reduction of corresponding isoquinoline derivatives may yield the tetrahydroisoquinoline structure, followed by carboxylation to introduce the carboxylic acid group at the desired position .

These methods often require careful control of reaction conditions such as temperature, pH, and reaction time to optimize yield and purity.

Molecular Structure Analysis

The molecular structure of 7-Bromo-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid features a tetrahydroisoquinoline core with a bromine substituent at the 7-position and a carboxylic acid group at the 1-position.

Structural Data:

  • InChI: InChI=1S/C10H10BrNO2/c11-7-2-1-6-3-4-12-9(10(13)14)8(6)5-7/h1-2,5,9,12H,3-4H2,(H,13,14)
  • InChI Key: NCUGWXAJTCNZBN-UHFFFAOYSA-N
  • Canonical SMILES: C1CNC(C2=C1C=CC(=C2)Br)C(=O)O

These identifiers facilitate the identification and modeling of the compound in various chemical databases.

Chemical Reactions Analysis

7-Bromo-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid participates in several chemical reactions typical for carboxylic acids and brominated compounds:

  1. Esterification: The carboxylic acid group can react with alcohols to form esters under acidic conditions.
  2. Nucleophilic Substitution: The bromine atom can undergo nucleophilic substitution reactions where it is replaced by various nucleophiles such as amines or thiols.
  3. Decarboxylation: Under certain conditions, the carboxylic acid group may be removed as carbon dioxide, leading to the formation of other derivatives .

These reactions highlight its versatility as a building block in organic synthesis.

Mechanism of Action

The mechanism of action for 7-Bromo-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid primarily involves its interaction with biological targets due to its structural features. Research indicates that compounds with isoquinoline structures often exhibit:

  • Antagonistic activity on neurotransmitter receptors, which may influence pathways related to mood regulation and neurological functions.
  • Antimicrobial properties, potentially acting on cell membranes or bacterial metabolic pathways due to its bromine substituent and carboxylic acid functionality.

Detailed studies on specific interactions at the molecular level are necessary to elucidate precise mechanisms .

Physical and Chemical Properties Analysis

Physical Properties:

  • Appearance: Typically appears as a solid.
  • Solubility: Insoluble in water but may dissolve in organic solvents.

Chemical Properties:

  • Melting Point: Not specified in available data but generally within typical ranges for similar compounds.
  • Stability: Stable under normal conditions but sensitive to strong oxidizing agents due to the presence of bromine.

Relevant Data:

The compound's purity is often reported around 95%, making it suitable for research applications where high-quality reagents are required .

Applications

7-Bromo-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid finds applications primarily in scientific research:

  1. Pharmaceutical Development: As an intermediate in synthesizing drugs targeting neurological disorders or infectious diseases.
  2. Biochemical Studies: Used in studies investigating receptor interactions or enzyme inhibition due to its structural properties.
  3. Synthetic Chemistry: Acts as a versatile building block for developing new compounds with potential therapeutic effects .
Synthetic Methodologies and Optimization Strategies

Novel Routes for Isoquinoline Scaffold Functionalization

The synthesis of 7-bromo-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid leverages innovative functionalization strategies for the isoquinoline core. A prominent four-step route utilizes 3-bromophenylacetonitrile as a cost-effective precursor. This pathway begins with catalytic hydrogenation using Raney nickel in methanol/ethanol under H₂ atmosphere to yield 3-bromophenethylamine (Step 1). Subsequent N-protection employs methyl chloroformate in the presence of triethylamine or pyridine to form methyl 3-bromophenethylcarbamate (Step 2). Ring closure via Friedel-Crafts acylation is achieved using glyoxylic acid (2-oxoacetic acid) in concentrated sulfuric acid/tetrahydrofuran, generating the key intermediate 6-bromo-2-methoxycarbonyl-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid (Step 3). Final acidic hydrolysis (sulfuric acid) cleaves the N-carbamate, delivering the target carboxylic acid [4] [6]. Alternative approaches include Petasis reactions involving boronic acids, glyoxylic acid, and amines, enabling direct introduction of diverse substituents onto the isoquinoline scaffold under mild conditions [7].

Table 1: Key Synthetic Routes to 7-Bromo-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid

MethodKey StepsCritical Reagents/ConditionsYield RangeReference
4-Step Linear Synthesis1. Nitrile reduction 2. N-Carbamoylation 3. Cyclization 4. HydrolysisRaney Ni/H₂; Methyl chloroformate; Glyoxylic acid/H₂SO₄32-37% Overall [4] [6]
Petasis ReactionMulticomponent coupling/cyclizationArylboronic acid, Glyoxylic acid, Chiral amineNot Reported [7]

Bromination Techniques: Regioselective Modification of Tetrahydroisoquinoline Derivatives

Achieving regioselective bromination at the C7 position of the isoquinoline nucleus is critical for bioactivity. Two primary strategies dominate:

  • Electrophilic Aromatic Substitution (EAS): Direct bromination of preformed tetrahydroisoquinoline derivatives using bromine (Br₂) or N-bromosuccinimide (NBS). Regioselectivity is inherently governed by the electron-donating effect of the C1-carboxylic acid and the tetrahydro nature of the ring. The C6 and C7 positions (equivalent to ortho/para positions relative to the electron-donating bridge nitrogen) exhibit enhanced reactivity. Careful control of stoichiometry (≤1.0 equiv Br₂/NBS) and low temperatures (0°C to -20°C) favors monobromination, predominantly at C7 due to steric and electronic factors influencing the protonated or N-protected species [1] [9].
  • Directed Ortho-Metalation (DoM): For advanced regiocontrol, lithiation strategies using strong bases (n-butyllithium, sec-butyllithium) are employed. The tetrahydroisoquinoline nitrogen must be protected (e.g., as a tert-butoxycarbonyl (Boc) carbamate or benzenesulfonyl derivative) to prevent nucleophilic attack. The directing group (DG) on nitrogen facilitates ortho-lithiation, followed by quenching with electrophiles like bromine (Br₂) or 1,2-dibromoethane (BrCH₂CH₂Br) to install bromine with high regioselectivity at C7. This method is particularly valuable for introducing bromine late in the synthesis or onto complex intermediates [4] [6].

Carboxylic Acid Incorporation: Protecting Group Strategies and Stereochemical Control

The strategic incorporation and preservation of the C1-carboxylic acid functionality necessitates tailored protecting group strategies and addresses stereochemical challenges:

  • Carboxylate Protection: The carboxylic acid is typically masked as an ester during synthesis to prevent side reactions (e.g., decarboxylation, complexation with Lewis acids). Common protecting groups include:
  • Methyl ester (CO₂Me): Introduced via esterification (CH₂N₂, MeOH/H⁺) or directly via intermediates like methyl 3-bromophenethylcarbamate [4] [6]. Cleavage is achieved under acidic (H₂SO₄, HCl) or basic (LiOH, NaOH) hydrolysis conditions.
  • tert-Butyl ester (CO₂tBu): Formed using tert-butanol under acid catalysis or via tert-butyl dicarbonate (Boc₂O). Cleavage uses strong acids like trifluoroacetic acid (TFA) or HCl in dioxane.
  • Benzyl ester (CO₂Bn): Formed via benzyl bromide/potassium carbonate (K₂CO₃) or benzyl chloroformate. Cleaved by catalytic hydrogenation (H₂/Pd-C).

  • Stereochemical Control: Synthesis of enantiomerically pure 7-bromo-THIQ-1-carboxylic acid presents challenges due to potential racemization at the C1 stereocenter, especially under acidic/basic conditions or during cyclization. Strategies include:

  • Chiral Pool Synthesis: Using enantiopure precursors like amino acids.
  • Asymmetric Catalysis: Employing chiral catalysts during key bond-forming steps (e.g., hydrogenation, cyclization) [7].
  • Enzymatic Resolution: Kinetic resolution of racemic esters or amides using hydrolases (lipases, esterases) [7].
  • Diastereoselective Crystallization: Utilizing diastereomeric salt formation with chiral amines (e.g., cinchonidine, α-methylbenzylamine).

Catalytic Strategies in Asymmetric Synthesis of Chiral Isoquinoline Analogues

Accessing enantiomerically enriched 7-bromo-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid is vital for pharmaceutical applications where chirality dictates biological activity. Key catalytic methodologies include:

  • Chiral Auxiliary-Mediated Pomeranz-Fritsch-Bobbitt Cyclization: This classical method builds the isoquinoline ring from benzaldehyde derivatives and amino acetals. Diastereoselectivity is achieved using chiral auxiliaries attached to the nitrogen or the aldehyde component. For example, N-alkylation of chiral amines (e.g., derived from (S)-phenylglycinol or (S)-phenylalaninol) with bromoacetaldehyde diethyl acetal yields chiral amino acetals. Cyclization under acidic conditions (e.g., polyphosphoric acid (PPA), trifluoroacetic acid (TFA)) proceeds via an iminium ion intermediate, often with high diastereocontrol dictated by the auxiliary. Subsequent auxiliary removal yields the enantiopure tetrahydroisoquinoline [7].
  • Asymmetric Hydrogenation: Enantioselective reduction of dehydroamino acid precursors (e.g., enamides, enol esters) tethered to the isoquinoline scaffold using chiral transition metal catalysts. Rhodium (Rh) or Ruthenium (Ru) complexes with chiral diphosphine ligands (e.g., BINAP, DuPhos, Josiphos) are highly effective, achieving enantiomeric excesses (e.e.) often >95% [7].
  • Biocatalytic Deracemization: D-Amino acid oxidase (DAAO) enzymes, particularly from Fusarium solani (FsDAAO), selectively oxidize the D-enantiomer of racemic 1,2,3,4-tetrahydroisoquinoline-1-carboxylic acids. The unreacted L-enantiomer is recovered in high e.e., while the oxidized D-enantiomer can be recycled or separated [7].

Solid-Phase Synthesis for High-Throughput Production

Solid-phase organic synthesis (SPOS) offers a powerful platform for the high-throughput generation of diverse 7-bromo-THIQ-1-carboxylic acid derivatives, crucial for drug discovery. Key strategies involve:

  • Resin Attachment: The carboxylic acid functionality is anchored to the solid support (e.g., Wang resin, Rink amide AM resin) via ester or amide linkages. Alternatively, the tetrahydroisoquinoline nitrogen can be attached using acid-labile linkers (e.g., sulfonamide-based).
  • On-Resin Functionalization: With the scaffold immobilized, various transformations can be performed:
  • Regioselective bromination using NBS.
  • N-Alkylation/acylation at the ring nitrogen.
  • Electrophilic aromatic substitution (EAS) or metal-catalyzed cross-coupling (e.g., Suzuki, Heck) on the aromatic ring, leveraging the C7 bromine as a handle.
  • Introduction of diverse substituents at C1 via alkylation of ester enolates (if attached via N) or further modification of the carboxylic acid (e.g., amidation after cleavage).
  • Cleavage and Purification: Final cleavage from the resin (using TFA for tert-butyl ester or Wang ester linkages, or nucleophilic conditions for other linkers) releases the target molecule into solution, often in high purity after simple filtration and concentration. Automated parallel synthesis enables rapid exploration of structure-activity relationships (SAR) [1].

Properties

CAS Number

1260640-00-3

Product Name

7-Bromo-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid

IUPAC Name

7-bromo-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid

Molecular Formula

C10H10BrNO2

Molecular Weight

256.1 g/mol

InChI

InChI=1S/C10H10BrNO2/c11-7-2-1-6-3-4-12-9(10(13)14)8(6)5-7/h1-2,5,9,12H,3-4H2,(H,13,14)

InChI Key

NCUGWXAJTCNZBN-UHFFFAOYSA-N

SMILES

C1CNC(C2=C1C=CC(=C2)Br)C(=O)O

Canonical SMILES

C1CNC(C2=C1C=CC(=C2)Br)C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.